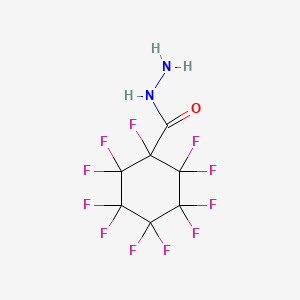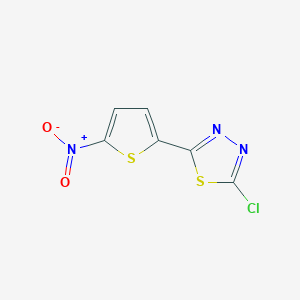
2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a nitrothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-chlorothiadiazole with 5-nitrothiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The nitrothiophene moiety can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group.
Nucleophilic Substitution: The chloro group on the thiadiazole ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Major Products Formed
Electrophilic Substitution: Halogenated derivatives of the compound.
Nucleophilic Substitution: Substituted thiadiazole derivatives with various nucleophiles.
Reduction: Amino derivatives of the compound.
Applications De Recherche Scientifique
2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential antitumor and antiviral activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It has been evaluated for its cytotoxic activity against various cancer cell lines.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function . The nitro group plays a crucial role in its cytotoxic activity by generating reactive oxygen species (ROS) that damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylthiophene: Similar in structure but lacks the nitro group, resulting in different reactivity and applications.
5-Nitrothiophene-2-carboxylic acid: Contains the nitrothiophene moiety but lacks the thiadiazole ring, leading to different chemical properties.
Uniqueness
2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole is unique due to the presence of both the chloro and nitro groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
4015-13-8 |
|---|---|
Formule moléculaire |
C6H2ClN3O2S2 |
Poids moléculaire |
247.7 g/mol |
Nom IUPAC |
2-chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H2ClN3O2S2/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H |
Clé InChI |
WMYKBZVLBMQOMG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)[N+](=O)[O-])C2=NN=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


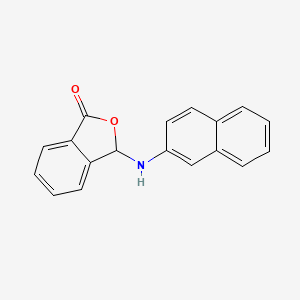
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B14149333.png)
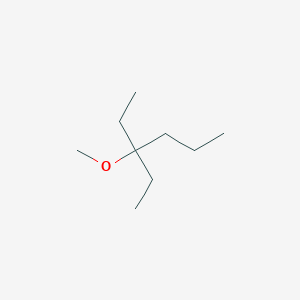
![5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B14149343.png)

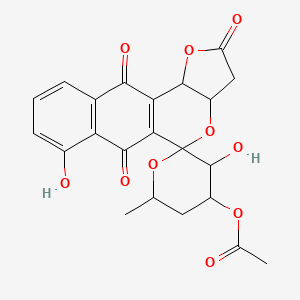
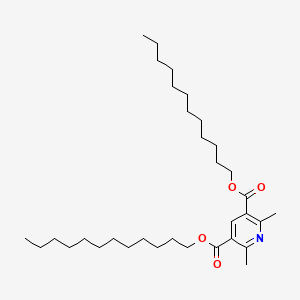
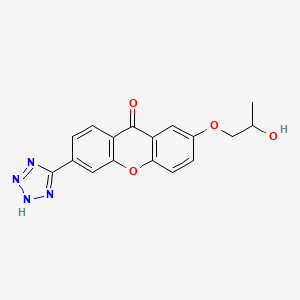
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14149364.png)

![N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide](/img/structure/B14149397.png)

